Product packaging for Ethyl 2-(cyclopentylamino)benzoate(Cat. No.:CAS No. 1094227-86-7)

Ethyl 2-(cyclopentylamino)benzoate

Cat. No.: B2703794
CAS No.: 1094227-86-7
M. Wt: 233.311
InChI Key: HZUAYVUWIJJXNX-UHFFFAOYSA-N
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Description

Overview of Substituted Aminobenzoate Esters in Chemical Research

Substituted aminobenzoate esters are integral to the development of a wide range of pharmaceuticals and fine chemicals. wikipedia.org For instance, para-aminobenzoic acid (PABA) derivatives are well-known for their use as local anesthetics, such as benzocaine (B179285) and procaine. tandfonline.comsigmaaldrich.com The ester group in these molecules is crucial for their anesthetic activity.

The synthesis of these esters can be achieved through various methods, including the direct esterification of the corresponding aminobenzoic acid or via transesterification reactions. wikipedia.org Research has also focused on developing more efficient and environmentally friendly synthetic routes. bldpharm.com

Significance of Cyclopentylamine (B150401) Moieties in Molecular Design

The cyclopentylamine moiety is a valuable component in the design of bioactive molecules. Its incorporation into a molecular structure can enhance pharmacological properties such as potency and metabolic stability. The rigid, five-membered ring structure of the cyclopentyl group can help to constrain the conformation of a molecule, leading to a more favorable interaction with biological targets.

Rationale for Investigating Ethyl 2-(cyclopentylamino)benzoate in Academic Inquiry

The investigation into this compound is driven by the potential synergistic effects of its constituent parts. The combination of the aminobenzoate scaffold with a cyclopentylamine group presents a unique chemical structure with the potential for novel biological activities. While specific research on this compound is limited, its structural similarity to other biologically active N-substituted aminobenzoates suggests it could be a candidate for studies in areas such as local anesthetics or as an intermediate in the synthesis of more complex pharmaceutical agents.

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number 1094227-86-7
Molecular Formula C14H19NO2
Molecular Weight 233.31 g/mol
IUPAC Name This compound
Physical Form Colorless or white to yellow powder or crystals or liquid
Storage Temperature 2-8°C, in a dark place under an inert atmosphere

This data is compiled from chemical supplier information. sigmaaldrich.comnih.govnih.gov

Current State of Research on Related N-Substituted Benzoate (B1203000) and Aminobenzoate Structures

The field of N-substituted benzoate and aminobenzoate structures is an active area of research. Studies have explored a wide range of derivatives for various applications. For example, a series of N-alkyl derivatives of 4-aminobenzoic acid have been synthesized and evaluated for their anticancer properties. bldpharm.com In another study, a series of benzoate compounds were designed and synthesized as potential local anesthetics, with some showing promising results in biological activity tests.

The development of efficient synthetic methods for these compounds is also a key research focus. Biocatalytic approaches, such as the use of imine reductases for the asymmetric synthesis of N-substituted α-amino esters, are being explored to produce these compounds with high enantioselectivity. These advancements in synthesis and the continued investigation into the biological activities of this class of compounds pave the way for the future study of specific molecules like this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19NO2 B2703794 Ethyl 2-(cyclopentylamino)benzoate CAS No. 1094227-86-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(cyclopentylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-2-17-14(16)12-9-5-6-10-13(12)15-11-7-3-4-8-11/h5-6,9-11,15H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZUAYVUWIJJXNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for Ethyl 2 Cyclopentylamino Benzoate

Retrosynthetic Analysis of Ethyl 2-(cyclopentylamino)benzoate

A retrosynthetic analysis of this compound reveals that the target molecule can be disconnected at the C-N bond, which links the cyclopentyl group to the aminobenzoate core. This primary disconnection suggests two key precursor molecules: ethyl 2-aminobenzoate (B8764639) and a cyclopentyl halide or a related electrophile. Alternatively, a disconnection at the ester functional group points to 2-(cyclopentylamino)benzoic acid and ethanol (B145695) as the starting materials.

The most logical retrosynthetic disconnections for this compound are:

C-N Bond Disconnection: This is the most common and direct approach. It involves the formation of the bond between the nitrogen atom of the anthranilate ring and the cyclopentyl group. The key precursors identified through this disconnection are:

Ethyl 2-aminobenzoate (Ethyl Anthranilate): This is a readily available starting material.

Cyclopentyl Halide (e.g., Cyclopentyl Bromide or Iodide): These are common alkylating agents.

Cyclopentanone (B42830): This can be used in a reductive amination reaction with ethyl 2-aminobenzoate.

Ester Bond Disconnection: This approach involves the formation of the ester group as the final step. The precursors for this route are:

2-(cyclopentylamino)benzoic Acid: This intermediate would need to be synthesized first, likely from 2-chlorobenzoic acid and cyclopentylamine (B150401).

Ethanol: A simple and common reagent.

The C-N bond disconnection strategy is generally preferred due to the commercial availability of ethyl 2-aminobenzoate and the straightforward nature of N-alkylation or reductive amination reactions.

Classical and Contemporary Synthetic Routes to 2-Aminobenzoate Esters

The synthesis of 2-aminobenzoate esters, also known as anthranilate esters, is a well-established area of organic chemistry. Both classical and contemporary methods are available to access these important intermediates.

Esterification Reactions:

The most direct method for the synthesis of ethyl 2-aminobenzoate is the Fischer esterification of 2-aminobenzoic acid (anthranilic acid) with ethanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid study.com. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the product.

Another approach is the transesterification of a different alkyl 2-aminobenzoate with ethanol google.comgoogle.com. For instance, methyl 2-aminobenzoate can be converted to ethyl 2-aminobenzoate by heating with an excess of ethanol in the presence of a suitable catalyst.

Amination Strategies:

Contemporary methods for the synthesis of 2-aminobenzoate esters often involve the amination of a pre-existing benzoic acid ester. One common strategy is the nucleophilic aromatic substitution of a 2-halobenzoate ester, such as ethyl 2-chlorobenzoate or ethyl 2-bromobenzoate, with an amine source. This reaction is often catalyzed by a transition metal, such as palladium or copper, in what is known as a Buchwald-Hartwig or Ullmann-type coupling reaction nih.gov.

Organocatalysis has also emerged as a powerful tool for the asymmetric α-amination of β-keto esters, which can be precursors to chiral 2-aminobenzoate derivatives beilstein-journals.org.

Method Reactants Conditions Advantages Disadvantages
Fischer Esterification2-Aminobenzoic Acid, EthanolAcid catalyst (e.g., H₂SO₄), RefluxSimple, inexpensiveReversible, may require removal of water
TransesterificationMethyl 2-aminobenzoate, EthanolAcid or base catalystCan be used to introduce different alkyl groupsEquilibrium-driven
Buchwald-Hartwig AminationEthyl 2-halobenzoate, AminePalladium catalyst, BaseHigh yields, good functional group toleranceExpensive catalyst, requires inert atmosphere
Ullmann CondensationEthyl 2-halobenzoate, AmineCopper catalyst, High temperatureLess expensive than palladiumHarsh reaction conditions
Reductive AminationEthyl 2-formylbenzoate, AmineReducing agent (e.g., NaBH₃CN)Mild conditionsRequires synthesis of the aldehyde precursor

Advanced Synthetic Approaches to Cyclopentylamine Scaffolds

The synthesis of cyclopentylamine and its derivatives is crucial for the preparation of the target molecule. Several advanced synthetic methods have been developed to construct the cyclopentane (B165970) ring and introduce the amine functionality.

Photochemical reactions offer unique pathways for the construction of cyclopentane rings. For example, [2+2] cycloadditions between an alkene and a carbonyl compound, followed by a ring expansion, can yield cyclopentane derivatives oregonstate.edu. The intramolecular decarbonylative coupling between cyclobutanones and alkenes, catalyzed by rhodium, provides another distinct approach to access saturated bridged cyclopentanes nih.gov.

[3+2] cycloaddition reactions are also a powerful tool for cyclopentane synthesis organic-chemistry.orgbaranlab.org. These reactions can involve the use of cyclopropyl ketones and radical-acceptor alkenes, catalyzed by a chiral titanium complex, to form polysubstituted cyclopentane derivatives with high diastereoselectivity and enantioselectivity organic-chemistry.org.

Catalytic hydrogenation is a widely used method for the synthesis of cyclopentylamine from various precursors. One of the most common starting materials is cyclopentanone, which can be reductively aminated with ammonia (B1221849) in the presence of a catalyst and hydrogen gas chemicalbook.comguidechem.comresearchgate.netgoogle.com. Various catalysts have been employed for this transformation, including Raney nickel, ruthenium, and copper-cobalt-nickel systems, with yields reaching up to 89.7% under optimized conditions guidechem.com.

Another approach involves the catalytic hydrogenation of cyclopentene-derived precursors. For instance, cyclopentanol, which can be obtained from the hydrogenation of cyclopentanone, can undergo ammonolysis to yield cyclopentylamine guidechem.com. Furthermore, biomass-derived furfural can be converted to cyclopentanol through a catalytic hydrogenation-rearrangement process, providing a renewable route to this key intermediate frontiersin.orgfrontiersin.orgnih.gov.

Precursor Reagents Catalyst Yield Reference
CyclopentanoneAmmonia, HydrogenRaney Ni-MgCl₂88.5% google.com
CyclopentanoneAmmonia, HydrogenCu-Co-Ni/Al₂O₃89.7% guidechem.com
CyclopentanoneAmmonia, HydrogenRu/Nb₂O₅84.3% researchgate.net
CyclopentanolAmmonia-Low guidechem.com
FurfuralHydrogen, WaterRu-Mo/CNT89.1% (to Cyclopentanol) nih.gov

Optimized Synthetic Procedures for this compound

Reaction Conditions and Parameter Optimization (e.g., solvent, temperature, catalysts)

The optimization of reaction conditions is a critical step in the synthesis of this compound to maximize product yield and minimize side reactions. Key parameters that are typically optimized include the choice of solvent, reaction temperature, and the selection of an appropriate catalyst and reducing agent.

For the reductive amination of ethyl anthranilate with cyclopentanone, various reducing agents can be employed, with sodium triacetoxyborohydride [NaBH(OAc)₃] often being a preferred choice due to its mildness and selectivity. The reaction is typically carried out in a suitable organic solvent that can dissolve the reactants and does not interfere with the reaction. Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used solvents for this transformation.

The temperature of the reaction is another important factor. Generally, these reactions are performed at room temperature to avoid potential side reactions and decomposition of the product. The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Catalysts can also play a role in optimizing the synthesis. While reductive amination can often proceed without a catalyst, acidic catalysts can sometimes be used to facilitate the initial imine formation. However, the choice of catalyst must be carefully considered to avoid unwanted side reactions.

Below is an interactive data table summarizing typical reaction parameters that are optimized for the synthesis of N-substituted anthranilates, which can be applied to the synthesis of this compound.

ParameterCondition 1Condition 2Condition 3Optimal Condition (Hypothetical)
Reducing Agent Sodium borohydride (NaBH₄)Sodium cyanoborohydride (NaBH₃CN)Sodium triacetoxyborohydride [NaBH(OAc)₃]Sodium triacetoxyborohydride [NaBH(OAc)₃]
Solvent MethanolDichloromethane (DCM)Tetrahydrofuran (THF)Dichloromethane (DCM)
Temperature 0 °CRoom Temperature40 °CRoom Temperature
Catalyst Acetic AcidNoneTitanium(IV) isopropoxideNone
Reaction Time 24 hours12 hours6 hours12 hours
Yield ModerateGoodHighHigh

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally benign and sustainable processes. sphinxsai.comnih.gov Key aspects of green chemistry that can be incorporated include the use of safer solvents, energy efficiency, and atom economy.

One of the primary considerations is the replacement of hazardous solvents with greener alternatives. For instance, exploring the use of ethanol, a renewable and less toxic solvent, in place of chlorinated solvents like dichloromethane could significantly improve the environmental profile of the synthesis. Additionally, solvent-free reaction conditions, where the reactants themselves act as the solvent, represent an ideal green chemistry approach.

Energy efficiency can be enhanced by conducting reactions at ambient temperature and pressure, thereby reducing the energy consumption associated with heating or cooling. Microwave-assisted synthesis is another technique that can significantly reduce reaction times and energy input. aidic.it

Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is also a crucial consideration. The reductive amination pathway generally has good atom economy. Further improvements can be made by ensuring high yields and minimizing the formation of byproducts.

The use of heterogeneous catalysts, which can be easily recovered and reused, is another important principle of green chemistry. While not always necessary for this specific reaction, exploring solid-supported catalysts could offer advantages in terms of process simplification and waste reduction.

Derivatization and Scaffold Modification of this compound

The molecular scaffold of this compound offers several sites for derivatization, allowing for the synthesis of a library of related compounds with potentially diverse properties. Modifications can be made at the ester moiety, the cyclopentylamino group, and the aromatic ring.

Modifications at the Ester Moiety

The ethyl ester group of this compound is a versatile handle for further chemical transformations. One of the most common modifications is the hydrolysis of the ester to the corresponding carboxylic acid, 2-(cyclopentylamino)benzoic acid. This can be readily achieved under basic conditions, for example, by heating with an aqueous solution of sodium hydroxide or lithium hydroxide. The resulting carboxylic acid can then be coupled with a variety of amines or alcohols to form amides or different esters, respectively.

Another modification involves the reduction of the ester to a primary alcohol, [2-(cyclopentylamino)phenyl]methanol. This transformation can be accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF. The resulting alcohol can then be further functionalized, for example, by oxidation to the corresponding aldehyde or by conversion to an ether.

Functionalization of the Cyclopentylamino Group

The secondary amine of the cyclopentylamino group provides another point for diversification. N-alkylation or N-acylation reactions can be performed to introduce a variety of substituents. For example, the nitrogen can be acylated using acid chlorides or anhydrides in the presence of a base to yield the corresponding N-acyl derivatives.

Furthermore, the cyclopentyl ring itself can be functionalized, although this is generally more challenging. Reactions targeting the C-H bonds of the cyclopentyl group would require specific and often complex catalytic systems. A more straightforward approach would be to start with a pre-functionalized cyclopentanone in the initial synthesis.

Metabolic studies on related compounds containing alkylamino moieties have shown that N-dealkylation can occur. nih.govmdpi.com While this is a metabolic process, it suggests that chemical methods for the removal or modification of the cyclopentyl group could also be explored.

Aromatic Ring Substitutions and their Synthetic Implications

Common electrophilic aromatic substitution reactions that could be applied include nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation. For example, nitration with a mixture of nitric acid and sulfuric acid would likely introduce a nitro group at the position para to the activating amino group.

The introduction of substituents on the aromatic ring can have significant implications for the electronic properties and biological activity of the molecule. These substituted derivatives can serve as important intermediates for the synthesis of more complex heterocyclic systems. core.ac.ukuees.edu.ecnih.gov

Below is a data table outlining potential derivatization strategies for this compound.

MoietyReaction TypeReagents and ConditionsPotential Product
Ester HydrolysisNaOH (aq), Heat2-(Cyclopentylamino)benzoic acid
Ester ReductionLiAlH₄, THF[2-(Cyclopentylamino)phenyl]methanol
Ester TransesterificationR-OH, Acid/Base catalystMethyl/Propyl 2-(cyclopentylamino)benzoate
Cyclopentylamino N-AcylationAcetyl chloride, PyridineEthyl 2-(N-acetyl-N-cyclopentylamino)benzoate
Cyclopentylamino N-AlkylationMethyl iodide, K₂CO₃Ethyl 2-(N-methyl-N-cyclopentylamino)benzoate
Aromatic Ring NitrationHNO₃, H₂SO₄Ethyl 5-nitro-2-(cyclopentylamino)benzoate
Aromatic Ring HalogenationBr₂, Acetic acidEthyl 5-bromo-2-(cyclopentylamino)benzoate

Advanced Spectroscopic and Mechanistic Elucidation of Ethyl 2 Cyclopentylamino Benzoate

High-Resolution Spectroscopic Techniques for Structural Confirmation

The definitive structural confirmation of Ethyl 2-(cyclopentylamino)benzoate relies on a combination of high-resolution mass spectrometry and advanced nuclear magnetic resonance (NMR) spectroscopy. These methods provide unambiguous evidence of the compound's elemental composition and atomic connectivity.

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the precise molecular formula of a compound. For this compound (C₁₄H₁₉NO₂), HRMS provides an exact mass measurement, which is then compared to the theoretical mass calculated from the isotopic masses of its constituent atoms. This high degree of accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions. Techniques like electrospray ionization (ESI) are commonly used, often detecting the protonated molecule [M+H]⁺. nih.gov Mechanistic insights can be gained from fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments, where the parent ion is fragmented to reveal the structure of its component parts, such as the loss of the ethoxy group from the ester or fragmentation of the cyclopentyl ring.

Advanced NMR Pulse Sequences provide a detailed map of the molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. weebly.com While standard 1D NMR provides initial information, 2D NMR experiments are essential for complete structural elucidation. uwa.edu.au

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to trace the connectivity within the ethyl group and the cyclopentyl ring.

Heteronuclear Single Quantum Coherence (HSQC): This sequence correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that has a proton attached.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted chemical shifts (δ) in ppm relative to TMS. Actual values may vary based on solvent and experimental conditions.

Atom/Group Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key HMBC Correlations
Ester -CH₂- ~4.3 ~60 Carbonyl (C=O), -CH₃
Ester -CH₃ ~1.3 ~14 -CH₂-
Aromatic C-H (4 positions) 6.6 - 8.0 110 - 150 Adjacent aromatic carbons, Carbonyl (C=O), C-N
N-H ~8.5 (broad) N/A Aromatic carbons, Cyclopentyl C1
Cyclopentyl CH-N ~4.0 ~55 Aromatic C-N, adjacent Cyclopentyl CH₂
Cyclopentyl CH₂ (8 protons) 1.5 - 2.1 24 - 34 Other cyclopentyl carbons, Cyclopentyl CH-N
Carbonyl C=O N/A ~168 Ester -CH₂-, Aromatic C-H
Aromatic C-N N/A ~150 N-H, Aromatic C-H
Aromatic C-CO N/A ~112 Aromatic C-H, Ester -CH₂-

Elucidation of Molecular Conformation and Stereochemistry

The three-dimensional structure, or conformation, of this compound is determined by the rotational freedom around its single bonds. The molecule itself is achiral and therefore does not have stereoisomers. The key conformational features are the orientation of the cyclopentylamino group relative to the benzoate (B1203000) ring and the arrangement of the ethyl ester group.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the most stable conformation by calculating the molecule's minimum energy structure. scholarsresearchlibrary.com These calculations can determine bond lengths, bond angles, and dihedral angles. For this compound, the calculations would likely show that the benzoate group is largely planar. The conformation is primarily defined by the dihedral angles around the C(aryl)-N bond and the N-C(cyclopentyl) bond. Intramolecular hydrogen bonding between the N-H proton and the ester's carbonyl oxygen is a possibility that would significantly influence and stabilize the conformation, leading to a more planar arrangement of the substituent groups relative to the benzene (B151609) ring.

Vibrational Spectroscopy for Analysis of Functional Groups and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule. mt.com The two techniques are often complementary, as some vibrational modes are more active in IR and others are more active in Raman. mt.com

For this compound, the spectra would be dominated by characteristic vibrations of the ester, secondary amine, and substituted benzene ring.

N-H Stretch: A characteristic peak for the secondary amine N-H bond would appear in the IR spectrum, typically in the range of 3300-3500 cm⁻¹. The exact position and broadening of this peak can indicate the extent of hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and cyclopentyl groups appear just below 3000 cm⁻¹.

C=O Stretch: The ester carbonyl (C=O) group gives rise to a very strong, sharp absorption in the IR spectrum, typically between 1700-1725 cm⁻¹. researchgate.net Its position can be influenced by conjugation with the aromatic ring.

C=C Stretches: Aromatic ring C=C stretching vibrations occur in the 1450-1600 cm⁻¹ region.

C-O and C-N Stretches: The C-O stretch of the ester and the C-N stretch of the amine are found in the fingerprint region of the spectrum (1000-1300 cm⁻¹).

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Typical IR Intensity Typical Raman Intensity
N-H Stretch 3300 - 3500 Medium Weak
Aromatic C-H Stretch 3000 - 3100 Medium Medium
Aliphatic C-H Stretch 2850 - 2980 Strong Strong
C=O (Ester) Stretch 1700 - 1725 Strong Medium
C=C (Aromatic) Stretch 1450 - 1600 Medium-Strong Strong
C-N Stretch 1250 - 1350 Medium Weak
C-O (Ester) Stretch 1100 - 1300 Strong Medium

Chromatographic and Separation Techniques for Purity and Isomeric Analysis

Chromatography is an essential biophysical technique used to separate, identify, and purify components of a mixture, making it critical for assessing the purity of this compound. nih.gov

High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis. nih.gov A common approach for a molecule like this compound would be a reverse-phase HPLC method. sielc.com

Stationary Phase: A nonpolar column, typically packed with silica (B1680970) particles chemically modified with C18 alkyl chains.

Mobile Phase: A polar solvent mixture, such as acetonitrile (B52724) and water, often with a small amount of acid (like formic or phosphoric acid) to ensure the amine is protonated and produces sharp peaks. sielc.com

Detection: A UV detector is highly effective, as the benzene ring in the molecule absorbs UV light. Purity is determined by integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC) is a simpler, faster, and more qualitative method used to monitor reaction progress and quickly assess purity. rsc.org

Stationary Phase: A solid adsorbent, typically silica gel, coated on a plate. nih.gov

Mobile Phase: A less polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate. The components of the sample move up the plate at different rates depending on their polarity and interaction with the stationary phase. nih.gov

Detection: The separated spots are visualized under a UV lamp. The presence of multiple spots indicates impurities.

Table 3: Typical Chromatographic Conditions for Analysis

Technique Stationary Phase Typical Mobile Phase Principle of Separation
HPLC Reverse Phase (C18) Acetonitrile / Water Gradient Partitioning based on polarity
TLC Silica Gel Hexane / Ethyl Acetate Adsorption based on polarity

Table of Compounds Mentioned

Compound Name Molecular Formula
This compound C₁₄H₁₉NO₂
Acetonitrile C₂H₃N
Ethyl Acetate C₄H₈O₂
Formic Acid CH₂O₂
Hexane C₆H₁₄
Phosphoric Acid H₃PO₄

Computational and Theoretical Studies on Ethyl 2 Cyclopentylamino Benzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are pivotal in elucidating the electronic structure and predicting the reactivity of molecules like ethyl 2-(cyclopentylamino)benzoate. These computational methods provide insights into molecular properties that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing basis sets like B3LYP/6-31G(d), are utilized to determine the molecule's most stable three-dimensional arrangement, known as geometry optimization. researchgate.net This process identifies the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

Furthermore, DFT can map the potential energy landscape, revealing the energies of various conformations and the transition states that connect them. This information is crucial for understanding the molecule's flexibility and the energy barriers associated with conformational changes. For instance, the stability of the compound can be inferred from the calculated energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO); a smaller gap often suggests lower chemical stability and higher reactivity. researchgate.net

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interactions between the HOMO and LUMO of reacting species. numberanalytics.comlibretexts.org The HOMO is the highest energy orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). numberanalytics.comresearchgate.net Conversely, the LUMO is the lowest energy orbital devoid of electrons and relates to the molecule's ability to accept electrons (electrophilicity). numberanalytics.comresearchgate.net

For this compound, analysis of the HOMO and LUMO energy levels and their spatial distribution provides insights into its reactive sites. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. numberanalytics.comresearchgate.netresearchgate.net A smaller gap generally indicates a more reactive molecule. researchgate.net Theoretical calculations can determine these energy values and visualize the orbital distributions. researchgate.net

Quantum Chemical Parameter Significance
EHOMO (Energy of HOMO)Related to the electron-donating ability of the molecule. numberanalytics.comresearchgate.net
ELUMO (Energy of LUMO)Related to the electron-accepting ability of the molecule. numberanalytics.comresearchgate.net
ΔE (HOMO-LUMO Gap)Indicates chemical reactivity and stability. numberanalytics.comresearchgate.netresearchgate.net

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution within a molecule. researchgate.netavogadro.cc They are invaluable for predicting how a molecule will interact with other charged or polar species. researchgate.net In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. avogadro.cc

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the ester group and the nitrogen atom of the amino group, highlighting these as potential sites for hydrogen bonding and electrophilic interaction. researchgate.net The aromatic ring and the cyclopentyl group would also exhibit distinct electrostatic potential features influencing their interactions.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational space of this compound, revealing how the molecule flexes, bends, and rotates. libretexts.org This is particularly important for understanding the flexibility of the cyclopentyl ring and the rotational freedom around the various single bonds.

Conformational analysis, which can be performed in conjunction with MD simulations or through systematic searches, identifies the different stable conformations (conformers) of the molecule and their relative energies. libretexts.org This information is crucial for understanding how the molecule might adapt its shape to fit into a biological target like a protein binding site.

Structure-Activity Relationship (SAR) Studies via In Silico Approaches

In silico Structure-Activity Relationship (SAR) studies aim to correlate a molecule's structural features with its biological activity. nih.gov These computational approaches are instrumental in drug discovery for optimizing lead compounds.

Ligand-Target Binding Prediction and Interaction Profiling

Computational docking is a key technique in SAR studies that predicts the preferred binding orientation of a ligand to a target protein. nih.gov For this compound, if a potential biological target is identified, docking simulations can be performed to predict how it fits into the active site. These simulations calculate a "docking score," which estimates the binding affinity, and provide a detailed view of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Model Development for Mechanistic Predictions

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. tandfonline.com These models are instrumental in modern drug discovery and toxicology for predicting the activity of new compounds, understanding mechanisms of action, and reducing the need for extensive animal testing. tandfonline.com The development of a QSAR model involves the calculation of molecular descriptors that encode the structural and physicochemical properties of a series of molecules and then using statistical methods to build a mathematical relationship with their known biological activities. nih.govresearchgate.net

Despite the utility of QSAR in predicting the properties of various benzoate (B1203000) derivatives, a specific QSAR model for this compound has not been developed or reported in the available literature. Research has been conducted on other benzoate derivatives, such as eugenyl benzoate derivatives, to analyze the relationship between their chemical structures and cytotoxic activity. nih.govwaocp.orgnih.gov For instance, a study on eugenyl benzoate derivatives identified that hydrophobicity (logP) and molar refractivity (CMR) were key parameters influencing their inhibitory activity on HT29 colon cancer cells. nih.govwaocp.orgnih.gov However, these findings are specific to the studied series of compounds and cannot be directly extrapolated to this compound.

Predictive Modeling of Reactivity and Potential Reaction Pathways

Predictive modeling of chemical reactivity uses computational methods to forecast how a molecule will behave in a chemical reaction, including identifying potential reaction pathways and understanding reaction mechanisms. rsc.orgmit.edu These studies often employ quantum chemical calculations, such as Density Functional Theory (DFT), to determine the electronic structure and energies of reactants, transition states, and products. rsc.orgresearchgate.net

While computational studies have been performed on related aminobenzoate compounds, such as ethyl 4-aminobenzoate (B8803810) and other aminobenzoate isomers, to investigate their molecular structure, spectroscopic properties, and photodynamic behavior, no such studies were found for this compound. rsc.orgresearchgate.net For example, research on methyl aminobenzoate isomers has explored their relaxation pathways in solution, highlighting the challenges in accurately modeling explicit solvent interactions. rsc.org Another study focused on the molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate using DFT calculations. researchgate.net These examples underscore the capability of computational chemistry to provide valuable insights into the properties of aminobenzoate esters, but the absence of such research on this compound means that its reactivity profile and potential reaction pathways remain computationally unexplored in the public domain.

Subject: Generate English Article focusing solely on the chemical Compound “this compound”

Mechanistic Biological Investigations Pre Clinical, in Vitro, and in Silico

Scientific research on aminobenzoate derivatives as a class of compounds is ongoing, and future studies may elucidate the specific biological activities of Ethyl 2-(cyclopentylamino)benzoate. Without such dedicated research, any discussion of its potential molecular targets or cellular effects would be speculative and fall outside the scope of a scientifically accurate and evidence-based article.

Further in-depth laboratory research, including enzyme inhibition assays, receptor binding studies, and cell-based functional assays, would be required to determine the precise biological and pharmacological properties of this compound.

Potential Applications in Chemical Biology and Advanced Materials

Development of Ethyl 2-(cyclopentylamino)benzoate as a Chemical Probe for Biological Systems

The development of small molecules as chemical probes to investigate biological systems is a cornerstone of modern chemical biology. The anthranilic acid scaffold, the core of this compound, possesses intrinsic fluorescence, a property that is highly valuable for a chemical probe.

Fluorescent Properties and Environmental Sensitivity:

Anthranilic acid and its derivatives are known to exhibit fluorescence that is sensitive to their local environment. This solvatochromism makes them attractive candidates for use as fluorescent reporters. For instance, studies on N-isopropyl anthranilic acids have shown that their quantum yields and Stokes shifts are significantly influenced by the polarity of the solvent. acadiau.ca It is plausible that this compound could be developed as a fluorescent probe to study protein binding sites or other biological microenvironments. The cyclopentyl group at the nitrogen atom may influence the molecule's photophysical properties and its interaction with biological targets.

Probes for Specific Biological Targets:

Derivatives of anthranilic acid have been identified as inhibitors of specific biological targets, highlighting their potential as scaffolds for chemical probe development. For example, a high-throughput screen identified anthranilic acid-based compounds as inhibitors of Replication Protein A (RPA), a key player in DNA replication and repair and a potential cancer target. nih.gov The general structure of these inhibitors shares features with this compound, suggesting that it could be explored as a starting point for designing probes for RPA or other protein-protein interactions.

Furthermore, the ability of anthranilic acid to be conjugated to other molecules, such as phenylboronic acid, has been exploited to create probes for detecting cancer cells, which often overexpress sialic acids on their surface. acadiau.ca This modular approach could potentially be applied to this compound, functionalizing it to target specific cellular components or disease states. The development of modular chemical probes, where a ligand is coupled to a reactive group, is a rapidly advancing field. rug.nl

Utility as an Intermediate in the Synthesis of Complex Molecules

N-substituted anthranilates are valuable building blocks in organic synthesis due to the presence of multiple reactive sites that allow for the construction of a variety of heterocyclic systems and other complex molecules. nih.gov

Synthesis of Heterocyclic Compounds:

The anthranilic acid framework is a precursor to numerous classes of heterocyclic compounds with diverse biological activities. core.ac.ukmdpi.com For example, N-substituted anthranilic acids are key intermediates in the synthesis of quinazolin-4(3H)-ones, a class of compounds with a broad range of pharmacological properties. researchgate.net this compound could serve as a starting material for the synthesis of novel quinazolinone derivatives, where the cyclopentyl group could modulate the biological activity of the final product. The synthesis of such compounds often involves a one-pot, three-component reaction between an anthranilic acid derivative, an amine, and an orthoester. researchgate.net

Additionally, N-arylated 3-hydroxyquinolin-4(1H)-ones, which are aza-analogues of flavones with interesting biological activities, can be synthesized from N-substituted anthranilates. nih.gov The synthesis involves the reaction of the N-substituted anthranilate with a bromoacetophenone followed by cyclization. This compound could be a valuable precursor in this context for generating novel quinolinone structures.

Multicomponent Reactions:

The development of multicomponent reactions (MCRs) has provided efficient and atom-economical routes to complex molecules. An unprecedented metal-free MCR has been reported for the synthesis of anthranilate esters from 2-nitrobenzaldehyde, malononitrile, and an alcohol. rsc.orgrsc.org This highlights the importance of anthranilate esters as synthetic targets and suggests that this compound, once synthesized, can be a key intermediate for further molecular elaboration.

Exploration in Non-Biological Applications

The chemical properties of this compound also suggest its potential utility in the field of materials science, particularly in supramolecular chemistry and polymer science.

Supramolecular Chemistry:

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. mdpi.com The anthranilate moiety, with its hydrogen bond donor (N-H) and acceptor (C=O) sites, is capable of participating in the formation of supramolecular assemblies. researchgate.netscience.gov For instance, the reaction of methyl anthranilate with various aldehydes can lead to the formation of Schiff bases that can be incorporated into supramolecular gels. unibo.it It is conceivable that this compound could be used as a building block for the design of novel supramolecular structures with interesting properties. The cyclopentyl group could influence the packing and self-assembly behavior of the molecules. Furthermore, chalcogen-containing derivatives of quinazolinones, which can be synthesized from anthranilates, have shown potential applications in supramolecular chemistry through halogen and chalcogen bonding. mdpi.com

Polymer Science:

Anthranilic acid is a versatile monomer that can be used to create functional conducting polymers. mdpi.com The presence of both an amino and a carboxylic acid group (or its ester derivative) allows for polymerization and for the introduction of functionality to the polymer backbone. Copolymers of aniline (B41778) with anthranilic acid esters, such as ethyl and methyl anthranilate, have been synthesized and characterized. scielo.br These studies have shown that the incorporation of anthranilate esters can improve the solubility of the resulting polyanilines. scielo.br this compound could potentially be explored as a co-monomer in the synthesis of novel conducting polymers with tailored properties. The cyclopentyl group might further enhance solubility and influence the morphological and electronic properties of the polymer. Additionally, anthranilate derivatives have been incorporated into polymers for applications such as active food packaging. bohrium.comcsic.es

Q & A

Q. What are the common synthetic routes for Ethyl 2-(cyclopentylamino)benzoate, and how can reaction conditions be optimized?

this compound is typically synthesized via nucleophilic substitution or condensation reactions. A key step involves coupling cyclopentylamine with a benzoate ester precursor, such as ethyl 2-chlorobenzoate, under reflux conditions. Optimization includes:

  • Catalyst selection : Use of base catalysts (e.g., K₂CO₃) to enhance amine reactivity.
  • Solvent choice : Polar aprotic solvents like DMF or DMSO improve reaction efficiency.
  • Temperature control : Maintaining 80–100°C minimizes side reactions like ester hydrolysis .
  • Purification : Column chromatography or recrystallization ensures high purity.

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm the ester and cyclopentylamine substituents. For example, the ethyl ester group shows triplet signals (~1.3 ppm for CH₃, ~4.3 ppm for CH₂), while aromatic protons appear between 7.0–8.0 ppm .
  • Mass spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]⁺ at m/z 262.18) and fragmentation patterns.
  • FT-IR : Stretching vibrations for ester C=O (~1720 cm⁻¹) and N–H (~3300 cm⁻¹) confirm functional groups.

Q. How can researchers design initial biological activity screens for this compound?

  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC determination against Gram+/Gram– bacteria) or antifungal assays (e.g., Candida albicans).
  • Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK293) to assess safety margins.
  • Enzyme inhibition : Evaluate interactions with targets like cyclooxygenase (COX) for anti-inflammatory potential.
  • Positive controls : Compare with structurally similar bioactive esters (e.g., benzocaine for local anesthetic activity) .

Advanced Research Questions

Q. How can molecular docking studies (e.g., AutoDock Vina) predict the binding affinity of this compound to target proteins?

  • Preparation : Generate 3D ligand structures (e.g., using Open Babel) and retrieve protein PDB files (e.g., COX-2 for anti-inflammatory studies).
  • Grid setup : Define binding pockets based on co-crystallized ligands.
  • Scoring function : AutoDock Vina’s hybrid scoring evaluates steric, hydrogen-bonding, and hydrophobic interactions.
  • Validation : Compare docking poses with known inhibitors (e.g., indomethacin) and validate via molecular dynamics simulations .

Q. How do substituent variations (e.g., cyclopentyl vs. cyclohexyl groups) affect the compound’s reactivity and bioactivity?

  • Steric effects : Bulkier substituents (e.g., cyclohexyl) may reduce binding pocket accessibility.
  • Electronic effects : Electron-donating groups (e.g., –NH–) enhance hydrogen-bonding potential.
  • Comparative studies : Use parallel synthesis to create analogs and assess SAR via IC₅₀ values (e.g., COX-2 inhibition) or logP measurements for lipophilicity .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Standardized protocols : Adopt CLSI guidelines for antimicrobial assays to ensure reproducibility.
  • Data normalization : Express activity as % inhibition relative to positive controls.
  • Meta-analysis : Use tools like RevMan to aggregate data, identifying outliers or confounding variables (e.g., solvent effects in cytotoxicity assays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.